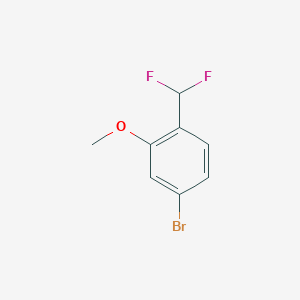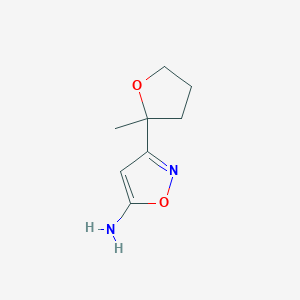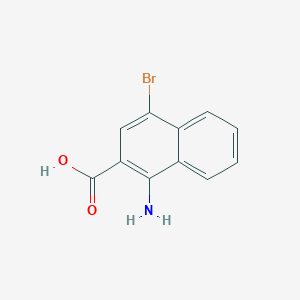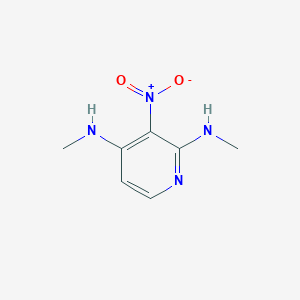![molecular formula C12H12BrNOS B1526104 1-[2-(2-溴苯基)-4-甲基-1,3-噻唑-5-基]乙醇 CAS No. 1251342-65-0](/img/structure/B1526104.png)
1-[2-(2-溴苯基)-4-甲基-1,3-噻唑-5-基]乙醇
描述
The compound “1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol” is a complex organic molecule. It contains a bromophenyl group, a methylthiazol group, and an ethanol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl, methylthiazol, and ethanol groups would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, the thiazole ring, and the ethanol group. Each of these groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its density and boiling point compared to similar compounds without a bromine atom .科学研究应用
合成和生物活性
该化合物参与了具有显着生物活性的各种衍生物的合成。例如,已经合成了 2-取代-6-溴-3-甲基噻唑并[3,2-a]-苯并咪唑等衍生物,发现它们对巨噬细胞和 T 淋巴细胞具有有效的免疫抑制和免疫刺激作用。这些化合物还对 LPS 刺激的 NO 生成表现出显着的抑制作用,并对包括结肠癌、肝细胞癌和淋巴细胞白血病在内的各种癌细胞系表现出很强的细胞毒性 (H. Abdel‐Aziz 等人,2011)。
抗癌潜力
另一项研究探索了噻唑基(肼基乙基)噻唑作为潜在抗乳腺癌剂的微波辅助合成。合成的化合物对 MCF-7 肿瘤细胞表现出有希望的抗肿瘤活性,与参考药物长春花碱硫酸盐和顺铂相比更具优势 (Huda K. Mahmoud 等人,2021)。
量子化学和分子动力学研究
该化合物还一直是量子化学和分子动力学模拟研究的主题,以预测相关噻唑和噻二唑衍生物对铁腐蚀的缓蚀性能。这些研究表明此类化合物在保护金属表面的有效性,表明了潜在的工业应用 (S. Kaya 等人,2016)。
抗氧化活性的 QSAR 分析
已经对衍生物作为潜在抗氧化剂进行了 QSAR 分析,揭示了极性、偶极矩和能量参数等分子描述符对抗氧化活性的显着影响。该分析为设计新的潜在抗氧化剂提供了理论基础 (І. Drapak 等人,2019)。
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring can participate in nucleophilic and electrophilic substitution reactions, making it a versatile intermediate in biochemical pathways . The bromophenyl group can form halogen bonds with amino acids in proteins, potentially altering their conformation and function . These interactions can modulate enzyme activity, protein-protein interactions, and signal transduction pathways.
Cellular Effects
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol affects various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to influence cell signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases . This compound can also modulate gene expression by binding to transcription factors or altering chromatin structure . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and halogen bonds . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding site and the conformational changes induced . Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that its effects on cellular function can vary, with some cells adapting to its presence while others exhibit prolonged changes in gene expression and metabolism
Dosage Effects in Animal Models
The effects of 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative stress, inflammation, and cellular damage . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic interactions can influence the overall metabolic flux and alter the levels of key metabolites, impacting cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is transported and distributed through specific transporters and binding proteins . It can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and accumulation within cells . These transport and distribution mechanisms are critical for understanding its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is influenced by its chemical properties and interactions with cellular components . It can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, as well as its interactions with other biomolecules within the cell .
属性
IUPAC Name |
1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVDAJYUOLTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Br)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)









![tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1526039.png)


